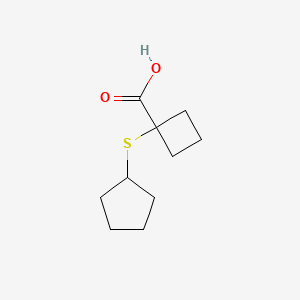
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C10H16O2S and a molecular weight of 200.3 g/mol This compound is characterized by a cyclobutane ring substituted with a cyclopentylsulfanyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclobutane-1-carboxylic acid with cyclopentylthiol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as dichloromethane. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutane ring or the sulfur atom, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing cyclobutane or sulfur-containing functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways or diseases.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutane ring and the sulfur atom play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparación Con Compuestos Similares
1-(Cyclopentylsulfanyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane-1-carboxylic acid: Lacks the cyclopentylsulfanyl group, resulting in different chemical and biological properties.
Cyclopentylthiol: Contains the cyclopentylsulfanyl group but lacks the cyclobutane ring, leading to different reactivity and applications.
Sulfoxides and sulfones: Oxidized derivatives of sulfur-containing compounds, with distinct chemical and biological activities.
Propiedades
Fórmula molecular |
C10H16O2S |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
1-cyclopentylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2S/c11-9(12)10(6-3-7-10)13-8-4-1-2-5-8/h8H,1-7H2,(H,11,12) |
Clave InChI |
HUWMXKCFLCGILB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)SC2(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
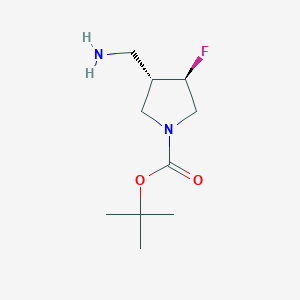

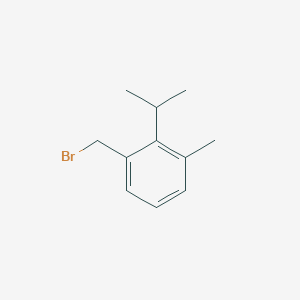
![methyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13066555.png)
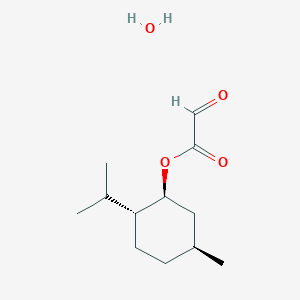
amine](/img/structure/B13066573.png)
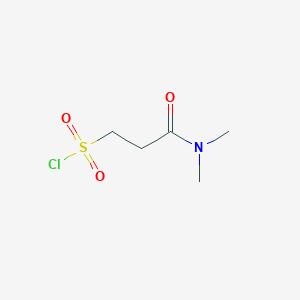




![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
